molecular formula C14H13BrO B14731359 4-(2-Bromobenzyl)-2-methylphenol CAS No. 6279-13-6

4-(2-Bromobenzyl)-2-methylphenol

Cat. No.: B14731359
CAS No.: 6279-13-6
M. Wt: 277.16 g/mol
InChI Key: UYPPMWQLMDGLTG-UHFFFAOYSA-N
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Description

4-(2-Bromobenzyl)-2-methylphenol is an organic compound characterized by a bromobenzyl group attached to a methylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromobenzyl)-2-methylphenol typically involves the bromination of 2-methylphenol followed by a Friedel-Crafts alkylation reaction with 2-bromobenzyl chloride. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler phenolic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: De-brominated phenolic compounds.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Bromobenzyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromobenzyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Bromobenzyl alcohol: Shares the bromobenzyl group but differs in the functional group attached to the benzene ring.

    4-Bromophenol: Similar phenolic structure but lacks the benzyl group.

    2-Methylphenol: Similar methylphenol structure but lacks the bromobenzyl group.

Uniqueness: 4-(2-Bromobenzyl)-2-methylphenol is unique due to the combination of the bromobenzyl and methylphenol groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6279-13-6

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

4-[(2-bromophenyl)methyl]-2-methylphenol

InChI

InChI=1S/C14H13BrO/c1-10-8-11(6-7-14(10)16)9-12-4-2-3-5-13(12)15/h2-8,16H,9H2,1H3

InChI Key

UYPPMWQLMDGLTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC=CC=C2Br)O

Origin of Product

United States

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